1-Ethylazetidin-3-amine chemical properties and structure
1-Ethylazetidin-3-amine chemical properties and structure
An In-Depth Technical Guide to 1-Ethylazetidin-3-amine: A Privileged Scaffold for Modern Drug Discovery
Authored by a Senior Application Scientist
Abstract
The azetidine ring, a four-membered saturated nitrogen heterocycle, has emerged as a privileged scaffold in medicinal chemistry. Its inherent conformational rigidity, coupled with favorable physicochemical properties, offers a distinct advantage over more conventional, flexible aliphatic amines or planar aromatic systems.[1] This guide provides a comprehensive technical overview of 1-Ethylazetidin-3-amine, a versatile bifunctional building block. We will delve into its core chemical and structural properties, spectroscopic signature, synthesis, and reactivity, with a particular focus on its strategic application in the design and development of novel therapeutics.
The Azetidine Advantage: Structural and Physicochemical Context
The utility of the azetidine motif stems from a unique balance between stability and reactivity. With a ring strain of approximately 25.4 kcal/mol, it is significantly more stable and easier to handle than the highly reactive three-membered aziridine (≈27.7 kcal/mol), yet it retains a level of reactivity and conformational constraint not found in the flexible five-membered pyrrolidine (≈5.4 kcal/mol).[2] This constrained, non-planar geometry can enhance metabolic stability, improve aqueous solubility, and reduce the lipophilicity of a parent molecule, all desirable traits in drug candidates.[3]
1-Ethylazetidin-3-amine (Figure 1) embodies these advantages and offers two distinct points for chemical modification: a primary exocyclic amine at the C3 position and a tertiary endocyclic amine at the N1 position. This dual functionality allows for the controlled, stepwise introduction of diverse substituents, making it an ideal scaffold for constructing chemical libraries for drug screening.
Core Chemical and Physical Properties
Precise experimental data for 1-Ethylazetidin-3-amine is not widely published. The following table summarizes its key identifiers and a combination of calculated and expected physical properties based on trends observed for similar aliphatic amines.[4][5]
| Property | Value | Source(s) |
| IUPAC Name | 1-Ethylazetidin-3-amine | - |
| Synonyms | N-ethylazetidin-3-amine | [6] |
| CAS Number | 318269-51-1 | [6] |
| Molecular Formula | C₅H₁₂N₂ | Calculated |
| Molecular Weight | 100.16 g/mol | Calculated |
| Boiling Point | Expected > BP of 1-methylazetidin-3-amine | [4][5] |
| Solubility | Soluble in water and polar organic solvents | [4] |
| XLogP3-AA (Predicted) | ~ -0.3 | Based on analogs[7][8][9] |
| Hydrogen Bond Donors | 1 (from -NH₂) | Calculated |
| Hydrogen Bond Acceptors | 2 (from both N atoms) | Calculated |
Figure 1: Structure of 1-Ethylazetidin-3-amine
Caption: 2D structure of 1-Ethylazetidin-3-amine.
Predicted Spectroscopic Profile
While a definitive experimental spectrum requires empirical analysis, the structure of 1-Ethylazetidin-3-amine allows for a reliable prediction of its key spectroscopic features.
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¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals for each functional group. The ethyl group should present as a quartet for the methylene (-CH₂-) protons coupled to the methyl protons, and a triplet for the terminal methyl (-CH₃) protons. The protons on the azetidine ring will likely appear as complex, overlapping multiplets due to geminal and vicinal coupling. The methine proton at C3, adjacent to the primary amine, would appear as a multiplet. The two protons of the primary amine (-NH₂) are expected to be a broad singlet, which would disappear upon exchange with D₂O.
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¹³C NMR Spectroscopy : Five distinct signals are predicted, corresponding to the five unique carbon environments: two for the ethyl group, two for the non-equivalent methylene carbons of the azetidine ring (C2 and C4), and one for the methine carbon at C3. The carbons directly attached to nitrogen atoms will be deshielded and appear further downfield.[10]
-
Infrared (IR) Spectroscopy : The IR spectrum provides clear evidence for the primary amine. A characteristic pair of medium-intensity N-H stretching bands is expected in the 3300-3400 cm⁻¹ region. A strong N-H bending vibration should also be visible around 1600-1650 cm⁻¹. The C-N stretching of both the tertiary and primary aliphatic amines will produce signals in the 1020-1250 cm⁻¹ fingerprint region.
-
Mass Spectrometry (MS) : In an electron impact (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 100. Common fragmentation patterns would include the loss of an ethyl radical (M-29) and cleavage of the azetidine ring.
Synthesis and Chemical Reactivity
The synthesis and subsequent functionalization of 1-Ethylazetidin-3-amine are central to its utility as a molecular building block.
Synthetic Protocol: Reductive Amination
A robust and scalable synthesis involves the reductive amination of a protected 3-azetidinone precursor with ethylamine, followed by deprotection.[11] This method offers excellent control and generally produces high yields.
Experimental Protocol:
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Reaction Setup: To a solution of 1-Boc-azetidin-3-one (1 equivalent) in dichloromethane (DCM), add ethylamine (1.2 equivalents).
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Reductive Amination: Stir the mixture at room temperature for 1 hour to form the intermediate imine/enamine. Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise and continue stirring at room temperature for 12-18 hours.
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Workup and Extraction: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification (Protected Intermediate): Purify the crude product, 1-Boc-N-ethylazetidin-3-amine, via silica gel column chromatography.
-
Deprotection: Dissolve the purified intermediate in DCM and add trifluoroacetic acid (TFA) (5-10 equivalents). Stir at room temperature for 1-2 hours until TLC or LC-MS indicates complete removal of the Boc protecting group.
-
Final Isolation: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in a minimal amount of DCM and precipitate the product as a salt (e.g., with HCl in ether) or neutralize with a base and extract to yield the free amine.
Caption: Synthetic workflow for 1-Ethylazetidin-3-amine.
Bifunctional Reactivity
The key to the synthetic utility of 1-Ethylazetidin-3-amine lies in the differential reactivity of its two nitrogen centers.
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Exocyclic Primary Amine (C3-NH₂): This is the more nucleophilic and sterically accessible site. It readily undergoes a wide range of standard amine reactions, including:
-
Acylation/Sulfonylation: Reacts cleanly with acid chlorides, sulfonyl chlorides, and anhydrides to form stable amides and sulfonamides.
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Reductive Amination: Can be further alkylated by reacting with aldehydes or ketones in the presence of a reducing agent.
-
Urea/Thiourea Formation: Reacts with isocyanates and isothiocyanates.
-
-
Endocyclic Tertiary Amine (N1): While less nucleophilic than the primary amine, the ring nitrogen can still participate in reactions.[2] Its primary mode of reactivity is:
-
Quaternization: Reaction with potent electrophiles, such as methyl iodide or benzyl bromide, leads to the formation of a quaternary azetidinium salt.[12] This transformation introduces a permanent positive charge and can be a key step in certain synthetic pathways, such as the Hofmann elimination.[2]
-
Caption: Differential reactivity of 1-Ethylazetidin-3-amine.
Applications in Drug Discovery and Development
The incorporation of 1-Ethylazetidin-3-amine into a molecule provides a rigid, three-dimensional anchor point from which substituents can be projected into defined regions of space. This is a powerful strategy for optimizing ligand-receptor binding interactions.
-
Scaffold for Combinatorial Libraries: The bifunctionality of the molecule is ideal for parallel synthesis. A common core can be functionalized at the primary amine with a diverse set of building blocks (e.g., carboxylic acids to form an amide library), and the resulting products can be further modified or used as is. This allows for the rapid generation of hundreds or thousands of related compounds for high-throughput screening.
-
Bioisosteric Replacement: The azetidine ring can serve as a bioisostere for other groups. For instance, it can replace a gem-dimethyl group to reduce lipophilicity or substitute a phenyl ring to introduce sp³ character and escape "flatland," a common goal in modern medicinal chemistry to improve drug-like properties.[13]
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Improving Pharmacokinetics: The polar nitrogen atoms and the constrained structure can lead to improved solubility and metabolic stability compared to analogous acyclic amines, potentially leading to better oral bioavailability and a more favorable pharmacokinetic profile.
Caption: Use as a scaffold in combinatorial library synthesis.
Safety and Handling
As with most volatile aliphatic amines, 1-Ethylazetidin-3-amine should be handled with appropriate safety precautions.
-
Hazards: Assumed to be corrosive and capable of causing severe skin and eye irritation or burns. Vapors may be irritating to the respiratory tract.[14]
-
Personal Protective Equipment (PPE): All handling should be conducted in a well-ventilated chemical fume hood. Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from incompatible materials such as strong acids and oxidizing agents. Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent degradation.
Conclusion
1-Ethylazetidin-3-amine is more than just a simple chemical; it is a strategically designed building block that offers medicinal chemists a powerful tool for navigating complex chemical space. Its unique combination of a strained-ring scaffold, bifunctional reactivity, and its ability to impart favorable drug-like properties ensures its continued importance in the discovery of next-generation therapeutics. Understanding its fundamental chemical properties, reactivity, and synthetic accessibility is paramount for any researcher aiming to leverage the full potential of this privileged structure.
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